Glutamine, N-(2-quinoxaloyl)-, l-

Description

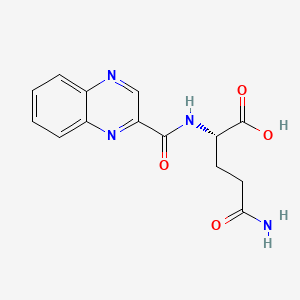

Glutamine, N-(2-quinoxaloyl)-, L- is a chemically modified derivative of L-glutamine, where the amino group of glutamine is substituted with a 2-quinoxaloyl moiety. While L-glutamine itself is a conditionally essential amino acid involved in nitrogen transport, immune function, and cellular energy metabolism, the introduction of the quinoxaloyl group likely modulates its pharmacokinetic and pharmacodynamic profiles.

Properties

CAS No. |

5569-98-2 |

|---|---|

Molecular Formula |

C14H14N4O4 |

Molecular Weight |

302.29 g/mol |

IUPAC Name |

(2S)-5-amino-5-oxo-2-(quinoxaline-2-carbonylamino)pentanoic acid |

InChI |

InChI=1S/C14H14N4O4/c15-12(19)6-5-10(14(21)22)18-13(20)11-7-16-8-3-1-2-4-9(8)17-11/h1-4,7,10H,5-6H2,(H2,15,19)(H,18,20)(H,21,22)/t10-/m0/s1 |

InChI Key |

BQAFPVLQTAJRFU-JTQLQIEISA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C(=O)N[C@@H](CCC(=O)N)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NC(CCC(=O)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glutamine, N-(2-quinoxaloyl)-, l- typically involves the reaction of glutamine with quinoxaline derivatives. One common method is the condensation reaction between glutamine and 2-quinoxalinecarboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of Glutamine, N-(2-quinoxaloyl)-, l- may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Glutamine, N-(2-quinoxaloyl)-, l- undergoes various chemical reactions, including:

Oxidation: The quinoxaline moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction of the quinoxaline ring can be achieved using reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Quinoxaline N-oxide derivatives.

Reduction: Reduced quinoxaline derivatives.

Substitution: Alkyl-substituted quinoxaline derivatives.

Scientific Research Applications

Glutamine, N-(2-quinoxaloyl)-, l- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential role in cellular metabolism and signaling pathways.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of Glutamine, N-(2-quinoxaloyl)-, l- involves its interaction with specific molecular targets and pathways. The quinoxaline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit key enzymes involved in cellular metabolism, leading to altered cellular functions and potential therapeutic effects .

Comparison with Similar Compounds

Plasma and Tissue Stability

- N-Acetyl-L-Glutamine : Demonstrated stability in plasma (t1/2 > 4 hours in rodents) due to resistance to peptidase cleavage .

- Phenylacetyl-L-Glutamine : Rapid hydrolysis in plasma (t1/2 < 1 hour) due to esterase activity, releasing free glutamine .

- DON Prodrugs () : Engineered for enhanced brain penetration, with t1/2 values ranging from 0.5–2 hours in brain homogenates, depending on the prodrug design.

The metabolic fate of N-(2-quinoxaloyl)-L-Gln likely differs due to its aromatic heterocycle, which may resist enzymatic degradation but could accumulate in lipid-rich tissues .

Biodistribution and Uptake

- L-Glutamine : Rapid systemic clearance (t1/2 ~1.5 hours in humans) with high uptake in the gut, liver, and tumors .

- L-[5-<sup>11</sup>C]-Glutamine : PET imaging in glioma models showed preferential tumor uptake (2–3% ID/g), highlighting glutamine’s role in cancer metabolism .

- N-(2-Quinoxaloyl)-L-Gln: Expected to exhibit prolonged circulation time due to lipophilicity, but may face challenges in renal excretion.

Functional and Therapeutic Comparisons

Cancer Metabolism

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.